molecular formula C4H8Cl4Si B095913 Trichloro(3-chloro-2-methylpropyl)silane CAS No. 18142-53-5

Trichloro(3-chloro-2-methylpropyl)silane

Cat. No.: B095913
CAS No.: 18142-53-5
M. Wt: 226 g/mol
InChI Key: VVUUXYGSBMJAHC-UHFFFAOYSA-N
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Description

Trichloro(3-chloro-2-methylpropyl)silane is an organosilicon compound characterized by a branched alkyl chain substituted with chlorine atoms. These compounds are critical intermediates in synthesizing silicone polymers, silane coupling agents, and hydrophobic coatings .

Properties

CAS No.

18142-53-5

Molecular Formula

C4H8Cl4Si

Molecular Weight

226 g/mol

IUPAC Name

trichloro-(3-chloro-2-methylpropyl)silane

InChI

InChI=1S/C4H8Cl4Si/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3

InChI Key

VVUUXYGSBMJAHC-UHFFFAOYSA-N

SMILES

CC(C[Si](Cl)(Cl)Cl)CCl

Canonical SMILES

CC(C[Si](Cl)(Cl)Cl)CCl

Other CAS No.

18142-53-5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural differences and similarities with related silanes:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Features
Trichloro(3-chloro-2-methylpropyl)silane C₄H₇Cl₄Si Branched chloroalkyl 228.96* Enhanced steric hindrance; potential for tailored polymer crosslinking
Trichloro(3-chloropropyl)silane C₃H₅Cl₄Si Linear 3-chloropropyl 224.40 High selectivity in Rh-catalyzed hydrosilylation (>99% yield)
Trichloro(octyl)silane C₈H₁₇Cl₃Si Linear octyl 259.70 Long alkyl chain; used for hydrophobic membrane modification (contact angle >120°)
Trichloro(propyl)silane C₃H₇Cl₃Si Linear propyl 177.52 Basic silane for organic synthesis; lower reactivity due to absence of Cl on alkyl chain
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane C₈H₄F₁₃Cl₃Si Fluorinated alkyl 469.63 Extreme hydrophobicity; thermal stability up to 300°C

*Calculated based on atomic masses.

Reactivity and Catalytic Performance

  • Hydrosilylation Efficiency : Trichloro(3-chloropropyl)silane achieves 93% yield in Rh-catalyzed reactions, outperforming Pt catalysts due to suppressed by-product formation . The methyl group in the target compound may further modify transition-metal catalyst interactions, though experimental data are needed.
  • Hydrolysis Sensitivity : Chloroalkyl substituents increase hydrolysis rates compared to alkoxy-substituted silanes (e.g., (3-chloropropyl)trimethoxysilane ). The branched structure of the target compound could slow hydrolysis, enhancing shelf stability.

Physical and Chemical Properties

Property This compound Trichloro(3-chloropropyl)silane Trichloro(octyl)silane
Boiling Point ~200–220°C (estimated) 195°C (lit.) 250°C (lit.)
Hydrophobicity (Contact Angle) N/A 105°C (after surface modification) 128°C
Reactivity with Water High (Cl substituents) High Moderate (long alkyl chain)

Preparation Methods

Reaction Mechanism and Stoichiometry

Hydrosilylation is catalyzed by platinum-based systems, typically chloroplatinic acid (H₂PtCl₆), in combination with tertiary amines such as tributylamine. The reaction mechanism involves:

  • Activation : Platinum complexes facilitate the oxidative addition of HSiCl₃ to the catalyst.

  • Alkene coordination : The chlorinated alkene binds to the platinum center.

  • Insertion : The Si–H bond adds across the alkene’s double bond, forming the anti-Markovnikov product.

Critical parameters include:

  • Molar ratio of HSiCl₃ to alkene : Excess alkene (1.1–1.5:1 alkene:HSiCl₃) minimizes unreacted HSiCl₃, reducing byproducts like propyltrichlorosilane.

  • Catalyst loading : Platinum concentrations of 10⁻⁴–10⁻⁶ mol/mol HSiCl₃ balance activity and cost.

Catalytic Systems and Optimization

Platinum-Amine Catalysts

The patent CN1040538C highlights the efficacy of chloroplatinic acid paired with tributylamine or tripropylamine. For this compound, similar systems would likely apply:

Catalyst ComponentRoleOptimal Molar Ratio (Pt:Amine)
Chloroplatinic acidActivates Si–H bond1.0:0.5–1.0:1.0
TributylamineStabilizes Pt complex

Key Findings :

  • Tertiary amines reduce induction periods and prevent platinum colloid formation, ensuring rapid initiation (0–3 minutes).

  • Solvents like cyclohexanone or isopropyl alcohol enhance catalyst solubility and reaction homogeneity.

Temperature and Feed Rate Control

Hydrosilylation is exothermic, necessitating precise thermal management:

StageTemperature RangePurpose
Initiation25–80°CTrigger reaction without overheating
Main reaction65–75°CMaximize selectivity and conversion
Post-reaction reflux80–90°CEnsure completion and byproduct removal

Process Example :

  • Charge HSiCl₃ and 3-chloro-2-methylpropene in a 1:1.2 molar ratio.

  • Add H₂PtCl₆ (0.1 M in isopropyl alcohol) and tributylamine (0.1 M in cyclohexanone) at 1×10⁻⁵ mol Pt per mole HSiCl₃.

  • Initiate at 40°C, then maintain 70°C via controlled feed rate.

  • Reflux at 85°C for 1 hour to drive reaction completion.

Byproduct Formation and Mitigation

Common Byproducts

  • Propyltrichlorosilane : Forms via HSiCl₃ oligomerization or alkene isomerization.

  • Silicon tetrachloride (SiCl₄) : Results from HSiCl₃ decomposition at elevated temperatures.

Strategies for Minimization

  • Excess alkene : A 1.2:1 alkene:HSiCl₃ ratio suppresses HSiCl₃ self-addition.

  • Low-temperature initiation : Starting at 25–40°C reduces thermal degradation.

  • Short reaction times : Rapid feed rates (30–90 minutes) limit side reactions.

Alternative Synthetic Pathways

Grignard Reagent Approach

While less common for chlorinated alkylsilanes, Grignard reagents could theoretically yield the target compound:

  • Synthesize 3-chloro-2-methylpropylmagnesium chloride from 3-chloro-2-methylpropyl chloride.

  • React with silicon tetrachloride (SiCl₄):

    SiCl4+RMgClRSiCl3+MgCl2\text{SiCl}_4 + \text{RMgCl} \rightarrow \text{RSiCl}_3 + \text{MgCl}_2

Challenges :

  • Chlorine substituents may quench Grignard reactivity.

  • Low yields due to steric hindrance from the branched alkyl group.

Direct Chlorination of Alkylsilanes

Chlorinating pre-formed (2-methylpropyl)trichlorosilane at the 3-position could yield the target compound. However, selective radical chlorination remains technically challenging without overhalogenation.

Q & A

Q. What are the optimal synthetic routes for Trichloro(3-chloro-2-methylpropyl)silane, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Grignard reagent reactions. For example, reacting 3-chloro-2-methylpropylmagnesium bromide with silicon tetrachloride (SiCl₄) in anhydrous conditions yields the target silane. Key parameters include:

  • Temperature : Maintained at 0–5°C to control exothermic reactions.
  • Solvent : Dry diethyl ether or tetrahydrofuran (THF) to prevent hydrolysis.
  • Purification : Vacuum distillation (boiling point ~126°C at 10 mmHg) to isolate the product from MgBrCl byproducts .
    Comparative studies show that substituting SiCl₄ with trichlorosilane (HSiCl₃) reduces side reactions but requires longer reaction times .

Q. How can researchers mitigate hydrolysis during experimental handling of this compound?

This compound is highly moisture-sensitive. Methodological safeguards include:

  • Storage : Under inert gas (argon/nitrogen) in sealed, flame-dried glassware.
  • Reaction Setup : Use Schlenk lines or gloveboxes for transfers.
  • Quenching : Post-reaction, residual silane is neutralized with dry ethanol to form stable alkoxysilanes .

Q. What are the primary applications of this compound in surface modification?

The trichlorosilane group reacts with hydroxylated surfaces (e.g., glass, silicon dioxide) to form covalent Si–O bonds. Applications include:

  • Hydrophobic Coatings : Self-assembled monolayers (SAMs) reduce surface energy.
  • Biofunctionalization : Anchoring biomolecules (e.g., proteins) via silane-terminated linkers .
    Optimization involves tuning reaction time (1–24 hours) and solvent polarity (toluene > hexane) to control monolayer density .

Advanced Research Questions

Q. How does the steric bulk of the 3-chloro-2-methylpropyl group influence reactivity compared to linear alkylsilanes?

The branched alkyl chain introduces steric hindrance, reducing nucleophilic substitution rates. For example:

  • Reactivity with Amines : Reaction with primary amines (e.g., NH₃) proceeds 30% slower than with linear propyltrichlorosilanes.
  • Surface Grafting : SAMs exhibit lower packing densities (0.8 molecules/nm² vs. 1.2 molecules/nm² for phenylpropyl analogs) due to steric clashes .
    Contradictions arise in polar solvents, where solvation effects partially offset steric limitations .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • NMR : ¹H NMR (δ 0.8–1.5 ppm for methyl groups; δ 3.5–4.0 ppm for Si–Cl). ²⁹Si NMR shows a peak at ~20 ppm for trichlorosilanes.
  • Mass Spectrometry : ESI-MS detects [M+H]⁺ at m/z 253.6 (C₉H₁₁Cl₃Si).
  • FTIR : Si–Cl stretching at 550–600 cm⁻¹; C–Cl at 700–750 cm⁻¹ .
    Discrepancies in FTIR data may arise from solvent interactions or hydrolysis byproducts .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Conflicting studies report decomposition onset temperatures ranging from 150°C to 200°C. Resolution strategies include:

  • TGA-DSC : Conduct under inert gas to isolate thermal degradation pathways.
  • Kinetic Analysis : Compare activation energies (Eₐ) across studies; higher Eₐ (>120 kJ/mol) suggests stability up to 180°C .
    Contradictions often stem from impurities (e.g., residual SiCl₄) accelerating decomposition .

Q. What role does this silane play in nanomaterial synthesis, and how can reaction conditions be optimized?

In nanoparticle (NP) fabrication, it acts as a surfactant and silicon precursor. For example:

  • Silicon Nanocrystals (Si NCs) : Combine with SiCl₄ in dry toluene to form reverse micelles with SiCl₄ cores and silane shells.
  • Size Control : Adjust silane/SiCl₄ ratios (e.g., 1:1 to 1:3) to tune NC diameters (3–10 nm) .
    Contradictions in size distribution data may arise from sonication time variations (25–45 minutes) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Trichlorosilanes

CompoundReaction with NH₃ (k, L/mol·s)SAM Density (molecules/nm²)
This compound0.120.8
Trichloro(3-phenylpropyl)silane0.181.2
Trichloropropylsilane0.251.5
Data from

Q. Table 2. Thermal Stability Parameters

TechniqueDecomposition Onset (°C)Eₐ (kJ/mol)
TGA (N₂)175125
DSC (Ar)185130
Data from

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